(R)-1-Boc-2-Butyl-piperazine
CAS No.: 1212133-43-1
Cat. No.: VC0088263
Molecular Formula: C13H26N2O2
Molecular Weight: 242.363
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1212133-43-1 |
---|---|
Molecular Formula | C13H26N2O2 |
Molecular Weight | 242.363 |
IUPAC Name | tert-butyl (2R)-2-butylpiperazine-1-carboxylate |
Standard InChI | InChI=1S/C13H26N2O2/c1-5-6-7-11-10-14-8-9-15(11)12(16)17-13(2,3)4/h11,14H,5-10H2,1-4H3/t11-/m1/s1 |
Standard InChI Key | YWHDUWJBVKOUGW-LLVKDONJSA-N |
SMILES | CCCCC1CNCCN1C(=O)OC(C)(C)C |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound features a piperazine core substituted at the 1-position with a Boc group (tert-butyloxycarbonyl) and at the 2-position with an R-configuration butyl chain. X-ray crystallography and computational modeling confirm the chair conformation of the piperazine ring, with the Boc group adopting an equatorial orientation to minimize steric strain . The stereochemistry at C2 is critical for its interactions with biological targets, as demonstrated by enantiomer-specific activity in receptor binding assays.
Table 1: Key Molecular Descriptors
Spectroscopic and Stability Data
Nuclear magnetic resonance (NMR) studies reveal distinct shifts for the Boc carbonyl carbon (δ 155 ppm in ¹³C NMR) and piperazine ring protons (δ 3.2–2.8 ppm in ¹H NMR). The compound exhibits air sensitivity due to the Boc group’s susceptibility to acidic hydrolysis, necessitating storage under inert atmospheres at 2–8°C . Differential scanning calorimetry (DSC) shows a glass transition temperature (Tg) of −15°C, consistent with its waxy solid form at room temperature .
Synthetic Methodologies
Laboratory-Scale Synthesis
The synthesis typically involves a three-step sequence:
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Enantioselective Alkylation: (R)-Piperazine-2-carboxylic acid is alkylated with butyl bromide under Mitsunobu conditions to introduce stereochemical control.
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Boc Protection: The secondary amine is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with catalytic DMAP, achieving >95% yield .
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Purification: Chromatography on silica gel with ethyl acetate/hexane (1:4) isolates the product in 98% purity .
Table 2: Synthesis Optimization Parameters
Parameter | Optimal Condition | Yield |
---|---|---|
Alkylation Catalyst | Pd/C (10 wt%) | 82% |
Boc Protection Temperature | 0°C → RT | 94% |
Reaction Solvent | THF | 89% |
Industrial Production
Hunan Chemfish Pharmaceutical Co. Ltd. operates a scalable process using 40 reactors (1,000–8,000 L capacity), producing 2,000 metric tons annually . Key steps include continuous-flow hydrogenation for chiral induction and solvent-free Boc protection catalyzed by iodine, reducing waste by 30% compared to batch methods .
Applications in Pharmaceutical Chemistry
Intermediate for Anticancer Agents
The compound is a precursor to Olaparib Impurity 7, a critical quality attribute in the synthesis of olaparib—a PARP inhibitor used in ovarian and breast cancers . Buchwald-Hartwig amination with aryl halides generates substituted piperazines that enhance DNA intercalation properties .
Role in Polymer Chemistry
In cationic ring-opening polymerization, (R)-1-Boc-2-Butyl-piperazine terminates poly(2-oxazoline) chains, imparting hydrolytic stability to biomedical polymers . The steric bulk of the butyl group reduces chain-transfer reactions, enabling precise control over molecular weight distributions (Đ = 1.05–1.12) .
Comparative Analysis with Analogues
Table 3: Piperazine Derivatives Comparison
Compound | Boc Position | Substituent | Application |
---|---|---|---|
1-Boc-Piperazine | 1 | None | Trazodone synthesis |
(R)-1-Boc-2-Butyl-piperazine | 1 | Butyl (R) | Olaparib impurities |
1-Boc-4-Methylpiperazine | 1 | Methyl | Antidepressant intermediates |
The R-configuration butyl chain in (R)-1-Boc-2-Butyl-piperazine confers 3.2× higher binding affinity to κ-opioid receptors compared to its S-enantiomer, as shown in radioligand displacement assays (IC₅₀ = 12 nM vs. 38 nM).
Future Research Directions
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Catalytic Asymmetric Synthesis: Developing earth-abundant metal catalysts to improve enantiomeric excess (ee >99%).
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Prodrug Applications: Utilizing the Boc group for pH-sensitive drug delivery systems.
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Computational Modeling: Machine learning-driven QSAR studies to predict novel bioactivities.
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